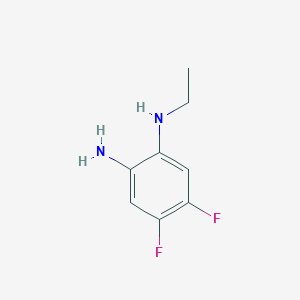
N1-ethyl-4,5-difluorobenzene-1,2-diamine
Descripción general
Descripción
N1-ethyl-4,5-difluorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H10F2N2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-ethyl-4,5-difluorobenzene-1,2-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its ethyl substituent and difluorobenzene structure. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activities, which can lead to various biological effects:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain kinases and enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound. Below is a summary table highlighting key findings from these investigations:
| Study | Cell Line/Model | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | HepG2 | Cytotoxicity | 10.5 | Moderate toxicity observed |
| Study 2 | SH-SY5Y | Neuroprotection | 8.2 | Significant reduction in ROS levels |
| Study 3 | S. mansoni (in vivo) | Antischistosomal | 20.0 | Moderate worm burden reduction |
Case Study 1: Neuroprotective Effects
In a study involving neuroblastoma cells (SH-SY5Y), this compound showed promising neuroprotective effects against oxidative stress induced by hydrogen peroxide. The compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antischistosomal Activity
Research investigating the antischistosomal properties of this compound revealed moderate efficacy against Schistosoma mansoni in infected mice. The compound achieved a worm burden reduction of approximately 36% following administration at a dose of 20 mg/kg. However, the therapeutic window was noted to be small, necessitating further optimization for clinical application.
Discussion
The biological activity of this compound suggests that it holds promise as a lead compound for drug development across various therapeutic areas. Its ability to modulate enzyme activity and exhibit antioxidant properties positions it as a candidate for treating conditions associated with oxidative stress and metabolic dysregulation.
Propiedades
IUPAC Name |
2-N-ethyl-4,5-difluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4,12H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYZEJNKPXZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















